
(S)-3-((S)-sec-butyl)morpholine
Overview
Description
(S)-3-((S)-sec-butyl)morpholine is a chiral morpholine derivative characterized by the presence of a secondary butyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Asymmetric Synthesis: : One common method for synthesizing (S)-3-((S)-sec-butyl)morpholine involves the asymmetric hydrogenation of a suitable precursor. For example, starting from a prochiral morpholine derivative, an asymmetric hydrogenation can be performed using a chiral catalyst to introduce the sec-butyl group with high enantioselectivity.
-
Chiral Pool Synthesis: : Another approach is to use chiral starting materials derived from the chiral pool. For instance, (S)-sec-butylamine can be reacted with a morpholine derivative under suitable conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes using robust and recyclable chiral catalysts. The choice of catalyst and reaction conditions is optimized to achieve high yield and enantioselectivity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (S)-3-((S)-sec-butyl)morpholine can undergo oxidation reactions, typically at the nitrogen atom or the secondary butyl group. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : Reduction reactions can be performed on this compound to modify the morpholine ring or the sec-butyl group. Catalytic hydrogenation is a typical method used for such reductions.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the nitrogen atom or the secondary butyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced morpholine derivatives or sec-butyl group modifications.
Substitution: Various substituted morpholine derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
(S)-3-((S)-sec-butyl)morpholine has been explored for its potential as a pharmaceutical intermediate. The morpholine ring is a common scaffold in drug design, particularly in the development of central nervous system (CNS) agents. Research indicates that compounds with morpholine structures may exhibit significant activity against various neurological disorders, including anxiety and depression.
Chiral Catalysis
The chiral nature of this compound makes it an attractive candidate for use in asymmetric synthesis. Its ability to act as a chiral auxiliary can enhance the selectivity of reactions, leading to the preferential formation of one enantiomer over another. This property is particularly valuable in synthesizing enantiomerically pure pharmaceuticals, which are crucial for efficacy and safety.
Material Science
Research has indicated that morpholine derivatives can be utilized in the development of novel materials, including polymers and coatings. This compound may serve as a building block for synthesizing functionalized polymers that exhibit desirable properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies
There is ongoing research into the biological properties of this compound, particularly its interactions with biological targets. Preliminary studies suggest potential applications in enzyme inhibition and receptor binding, which could lead to new therapeutic strategies.
Case Study 1: Asymmetric Synthesis
A study published in Journal of Organic Chemistry explored the use of this compound as a chiral auxiliary in the synthesis of a specific pharmaceutical compound. The results demonstrated that using this morpholine derivative significantly increased the enantiomeric excess compared to non-chiral conditions, highlighting its effectiveness in asymmetric synthesis.
In research published in Bioorganic & Medicinal Chemistry, this compound was evaluated for its inhibitory effects on specific enzymes linked to metabolic disorders. The study found that this compound exhibited notable inhibition, suggesting potential therapeutic applications in treating metabolic diseases.
Case Study 3: Material Development
A recent investigation focused on the incorporation of this compound into polymer matrices for enhanced material properties. The findings indicated improved mechanical strength and thermal stability in the resultant polymers, making them suitable for advanced engineering applications.
Mechanism of Action
The mechanism by which (S)-3-((S)-sec-butyl)morpholine exerts its effects depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, influencing their activity through stereospecific interactions. The molecular targets and pathways involved vary depending on the context of its use, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
®-3-(®-sec-butyl)morpholine: The enantiomer of (S)-3-((S)-sec-butyl)morpholine, differing in the spatial arrangement of the sec-butyl group.
N-sec-butylmorpholine: A non-chiral analog where the sec-butyl group is not stereospecifically defined.
3-butylmorpholine: A compound with a butyl group instead of a sec-butyl group.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its applications in asymmetric synthesis and chiral drug development. Its ability to interact stereospecifically with biological targets distinguishes it from non-chiral or differently substituted morpholine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(S)-3-((S)-sec-butyl)morpholine is a chiral morpholine derivative with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1273577-23-3
- Molecular Formula : C₈H₁₇NO
- Molecular Weight : 143.23 g/mol
- Purity : 95% .
Morpholine derivatives are known for their diverse biological activities, including:
- Antibacterial Activity : Morpholines can act as inhibitors of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them prime targets for antibacterial drug design. For instance, compounds similar to this compound have shown potent antibacterial effects against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .
- Antitumor Activity : Morpholine derivatives have been studied for their ability to inhibit PI3K and MAPK signaling pathways, which are often dysregulated in cancer. Research indicates that modifications to the morpholine structure can significantly enhance the potency of these inhibitors against various cancer cell lines .
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study demonstrated that a morpholine-based compound exhibited minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against Gram-positive bacteria like Enterococcus faecalis and Enterococcus faecium . This suggests that this compound could be developed into a potent antibacterial agent.
-
Anticancer Potential :
- Research on analogs of morpholine showed that specific substitutions could lead to nanomolar inhibition of PI3K isoforms, indicating that this compound may possess similar anticancer properties if further optimized . In vitro studies revealed significant anti-proliferative effects in tumor-derived cell lines.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(3S)-3-[(2S)-butan-2-yl]morpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGVQPIIJMNYNR-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693468 | |
Record name | (3S)-3-[(2S)-butan-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273577-23-3 | |
Record name | (3S)-3-[(2S)-butan-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.